molecular formula C11H13BrN2 B2882632 4-Bromogramine CAS No. 64258-88-4

4-Bromogramine

Cat. No.: B2882632
CAS No.: 64258-88-4
M. Wt: 253.143
InChI Key: WJLZJGWWMSKGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals . The compound is characterized by the presence of a bromine atom at the 4-position of the indole ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromogramine can be synthesized through various methods. One common synthetic route involves the bromination of 1H-indole-3-methanamine followed by N,N-dimethylation. The reaction typically employs tetrabutyl ammonium fluoride in tetrahydrofuran as a solvent, with a reaction time of approximately 4 hours .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and methylation processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reaction time to prevent side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromogramine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced, leading to different derivatives with altered chemical properties.

    Coupling Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products can include various substituted indoles.

    Oxidation Products: Oxidation can lead to the formation of indole-3-carboxylic acids.

    Reduction Products: Reduction typically yields indoline derivatives.

Scientific Research Applications

4-Bromogramine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromogramine involves its interaction with specific molecular targets. The bromine atom enhances the compound’s ability to bind to certain enzymes and receptors, influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

    4-Bromoindole: Shares the bromine substitution but lacks the dimethylamino group.

    5-Bromogramine: Similar structure with bromine at the 5-position.

    4-Chlorogramine: Chlorine substitution instead of bromine.

Uniqueness: 4-Bromogramine’s unique combination of the bromine atom and the dimethylamino group at the indole ring makes it distinct. This combination enhances its reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

1-(4-bromo-1H-indol-3-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-14(2)7-8-6-13-10-5-3-4-9(12)11(8)10/h3-6,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLZJGWWMSKGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.